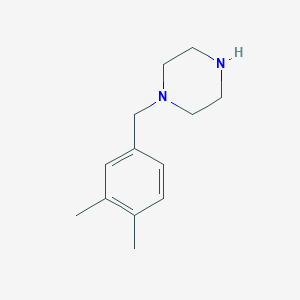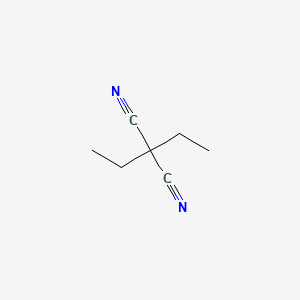
2,2-Diethylmalononitrile
Vue d'ensemble
Description
2,2-Diethylmalononitrile is an organic compound with the molecular formula C7H10N2. It is a derivative of malononitrile, where two ethyl groups are attached to the central carbon atom. This compound is known for its versatility in organic synthesis and its role as an intermediate in various chemical reactions.
Applications De Recherche Scientifique
2,2-Diethylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Diethylmalononitrile can be synthesized through the alkylation of malononitrile with iodoethane. The reaction typically involves the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the malononitrile, followed by the addition of iodoethane to form the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diethylmalononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile groups are replaced by other functional groups.
Cycloaddition Reactions: It can undergo cycloaddition reactions to form heterocyclic compounds.
Condensation Reactions: It can react with aldehydes or ketones in the presence of a base to form substituted alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Cycloaddition: Catalysts such as ruthenium(II) complexes are often used.
Condensation: Bases like sodium ethoxide or potassium tert-butoxide are commonly employed.
Major Products:
Substituted Nitriles: Formed through nucleophilic substitution.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
Substituted Alkenes: Produced via condensation reactions.
Mécanisme D'action
The mechanism of action of 2,2-diethylmalononitrile involves its ability to act as a nucleophile in various chemical reactions. The nitrile groups can participate in nucleophilic addition and substitution reactions, allowing the compound to form a wide range of products. The ethyl groups enhance the stability and reactivity of the molecule, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
2,2-Dimethylmalononitrile: Similar in structure but with methyl groups instead of ethyl groups.
Malononitrile: The parent compound without any alkyl substitutions.
2,2-Diethylcyanoacetate: Similar structure but with an ester group instead of a nitrile group.
Uniqueness: 2,2-Diethylmalononitrile is unique due to the presence of two ethyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it distinct from other malononitrile derivatives and allows it to participate in specific reactions that other similar compounds may not undergo.
Propriétés
IUPAC Name |
2,2-diethylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7(4-2,5-8)6-9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEHSKCCVPIDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380425 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-33-4 | |
| Record name | 2,2-diethylmalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)


![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)
![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)
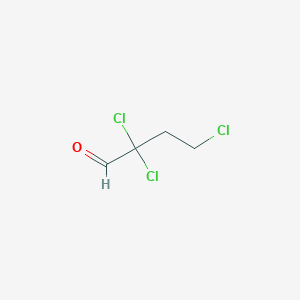
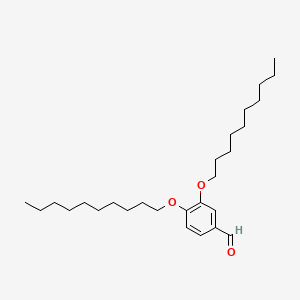
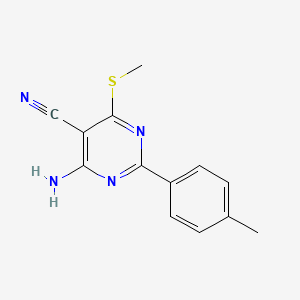


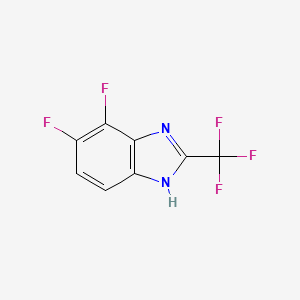
![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)
![3-[(4-Chlorophenyl)thio]-2-methylpropanoic acid](/img/structure/B1607688.png)
